molecular formula C28H56O2 B1200537 Myristyl myristate CAS No. 3234-85-3

Myristyl myristate

Cat. No.: B1200537
CAS No.: 3234-85-3
M. Wt: 424.7 g/mol
InChI Key: DZKXJUASMGQEMA-UHFFFAOYSA-N
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Description

Myristyl myristate, also known as tetradecyl tetradecanoate, is an ester derived from myristic acid and myristyl alcohol. Both of these components are naturally occurring fatty acids found in sources such as coconut oil and palm oil. This compound is widely used in the cosmetic industry due to its excellent emollient properties, which help to moisturize and protect the skin .

Scientific Research Applications

Myristyl myristate has a wide range of applications in various fields:

Mechanism of Action

Target of Action

Myristyl Myristate primarily targets the skin and hair. It acts as an emollient, forming a protective barrier on the skin’s surface, preventing moisture loss, and promoting softness . It also targets hair, enhancing its conditioning and preventing dryness .

Mode of Action

This compound works by forming a protective barrier on the skin’s surface. This action helps to trap water in the top few layers of the skin, improving the skin barrier integrity . It also improves the texture of formulations, ensuring that the product evenly distributes the key ingredients . In hair care, it helps detangle the hair and improve manageability .

Biochemical Pathways

This compound is derived from the esterification reaction of myristyl alcohol and myristic acid . Myristic acid is naturally present in fats and oils, particularly in coconut oil, nutmeg oil, and palm oil . The salts of this active ingredient are obtained by reacting with basic substances such as potassium or sodium hydroxide .

Pharmacokinetics

This compound is a non-greasy solid emollient that melts at close to skin temperature, allowing the formation of effective skin care products . It is generally considered safe for cosmetic use when used within the recommended concentrations of 1-10% . It can be comedogenic, and individuals with acne-prone skin are cautioned against it .

Result of Action

The application of this compound results in softer, smoother skin and hair. It enhances the appearance and feel of hair, by increasing hair body, suppleness, or sheen, or by improving the texture of hair that has been damaged physically or by chemical treatment . It also improves the moisture of the skin and reduces flakiness .

Action Environment

This compound is suitable for use across a wide pH range and is compatible with anionic, nonionic, and cationic surfactants . Environmental factors such as temperature can influence its action, as it melts at body temperature, which helps to improve the moisture of the skin .

Future Directions

Myristyl Myristate is a versatile cosmetic ingredient with multiple functions, often found in a range of skincare and makeup products. It helps to improve the texture, appearance, and moisturizing properties of these products, contributing to their overall efficacy and user satisfaction . As such, it is expected to continue to be a valuable ingredient in the cosmetics industry.

Biochemical Analysis

Biochemical Properties

Myristyl myristate plays a significant role in biochemical reactions, particularly in the context of skincare and cosmetic formulations. It functions as an emollient, texture enhancer, and moisturizer . As an emollient, this compound forms a protective barrier on the skin’s surface, trapping moisture and improving skin barrier integrity . This barrier helps to prevent water loss and protects the skin from external irritants. This compound interacts with various biomolecules, including proteins and lipids, to enhance the texture and spreadability of cosmetic products .

Cellular Effects

This compound influences various cellular processes, particularly in skin cells. It helps to maintain skin hydration by forming a barrier that reduces transepidermal water loss . This compound also has a soothing effect on the skin, reducing flakiness and improving overall skin texture . This compound does not significantly impact cell signaling pathways or gene expression but primarily acts to enhance the physical properties of the skin.

Molecular Mechanism

At the molecular level, this compound exerts its effects by forming a lipid barrier on the skin’s surface . This barrier is created through the interaction of this compound with the skin’s natural lipids, leading to improved moisture retention and skin softness . This compound does not directly interact with enzymes or significantly alter gene expression but functions primarily through its physical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed to be stable over time. It does not degrade quickly and maintains its emollient properties for extended periods . Long-term studies have shown that this compound continues to provide moisturizing benefits without causing significant irritation or sensitization .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be non-toxic at various dosages . Acute oral and dermal toxicity tests indicated that this compound is non-toxic to rats and produces minimal to mild skin irritation . At higher doses, this compound does not exhibit significant toxic or adverse effects, making it safe for use in cosmetic formulations .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It is metabolized by enzymes that break down fatty acids and alcohols . The primary metabolic pathway involves the hydrolysis of this compound into myristic acid and myristyl alcohol, which are then further metabolized by the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through lipid transport mechanisms . It interacts with lipid-binding proteins that facilitate its movement across cell membranes and its accumulation in lipid-rich areas of the skin . This distribution pattern helps to enhance its moisturizing and emollient effects.

Subcellular Localization

This compound is localized primarily in the lipid bilayers of cell membranes and within lipid droplets in the skin . Its subcellular localization is influenced by its lipid-soluble nature, allowing it to integrate seamlessly into the skin’s natural lipid structures . This localization is crucial for its function as an emollient and moisturizer.

Preparation Methods

Synthetic Routes and Reaction Conditions: Myristyl myristate is synthesized through the esterification reaction between myristic acid and myristyl alcohol. This reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid. The process involves heating the reactants to facilitate the formation of the ester bond between the alcohol and acid molecules .

Industrial Production Methods: In industrial settings, the production of this compound involves several steps:

Chemical Reactions Analysis

Types of Reactions: Myristyl myristate primarily undergoes esterification reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Isopropyl myristate: An ester of myristic acid and isopropyl alcohol.

    Cetyl myristate: An ester of myristic acid and cetyl alcohol.

Comparison:

This compound stands out due to its excellent emollient properties, stability, and suitability for various skin types, making it a valuable ingredient in the cosmetic and personal care industries.

Properties

IUPAC Name

tetradecyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-28(29)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKXJUASMGQEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047403
Record name Myristyl myristate
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Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Tetradecanoic acid, tetradecyl ester
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CAS No.

3234-85-3
Record name Myristyl myristate
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Record name Myristyl myristate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanoic acid, tetradecyl ester
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Record name Myristyl myristate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecyl myristate
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Record name Tetradecyl myristate
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Record name MYRISTYL MYRISTATE
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Synthesis routes and methods

Procedure details

329 g of myristyl alcohol and 351 g of myristic acid were heated to 60° C. in a 1 l reservoir vessel and mixed by means of a magnetic stirrer (viscosity of the mixture at 60° C. approx. 6 mPas). The lower region of the reaction vessel was initially charged with 2.7 g of NOVOZYM 435 and the entire reaction vessel was heated to 60° C. The compressed air introduction was regulated to 0.4 l/min and then the peristaltic pump was set to ˜20 ml/min and switched on. The reflux was heated to 60° C. The course of the reaction was monitored for ˜25 h, and a conversion of 99.3% based on the fatty acid was achieved.
Quantity
329 g
Type
reactant
Reaction Step One
Quantity
351 g
Type
reactant
Reaction Step One
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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